N-cyclobutyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-cyclobutyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a cyclobutyl group, a fluorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a with cyclobutyl magnesium bromide.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a reaction between a boronic acid derivative and a halogenated fluorophenyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-cyclobutyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclobutyl-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- N-cyclobutyl-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- N-cyclobutyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-cyclobutyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C14H15FN4O |
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Molecular Weight |
274.29 g/mol |
IUPAC Name |
N-cyclobutyl-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C14H15FN4O/c15-11-6-4-10(5-7-11)8-19-9-13(17-18-19)14(20)16-12-2-1-3-12/h4-7,9,12H,1-3,8H2,(H,16,20) |
InChI Key |
QACUTEUTYZBKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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